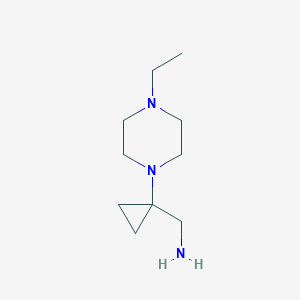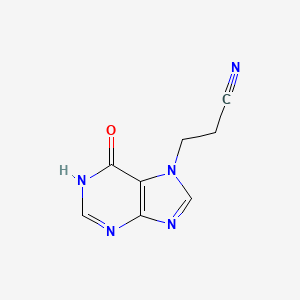
3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile typically involves the reaction of a purine derivative with a nitrile group. One common method involves the use of 6-oxo-3,6-dihydro-7H-purine as a starting material, which is then reacted with a suitable nitrile compound under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound can modulate these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral agent with a similar purine structure.
Ganciclovir: Another antiviral compound with structural similarities.
Allopurinol: Used in the treatment of gout, also a purine derivative.
Uniqueness
3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile is unique due to its specific nitrile group, which imparts distinct chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
93490-25-6 |
|---|---|
Molecular Formula |
C8H7N5O |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-(6-oxo-1H-purin-7-yl)propanenitrile |
InChI |
InChI=1S/C8H7N5O/c9-2-1-3-13-5-12-7-6(13)8(14)11-4-10-7/h4-5H,1,3H2,(H,10,11,14) |
InChI Key |
YYBDGYYFPRCRTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N(C=N2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


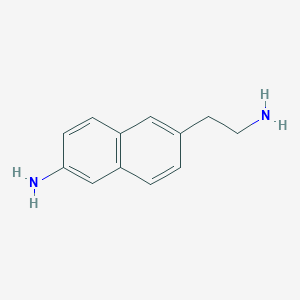

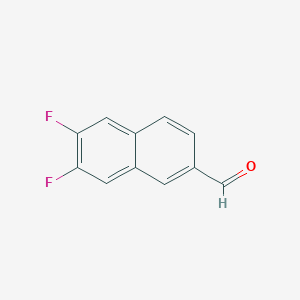
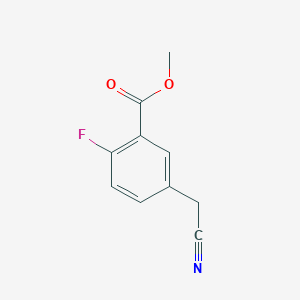
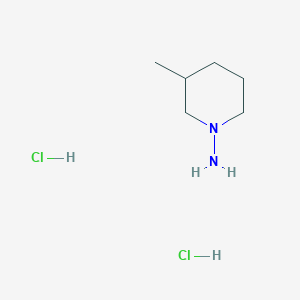

![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)


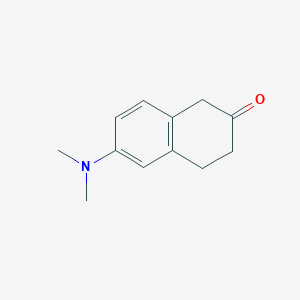
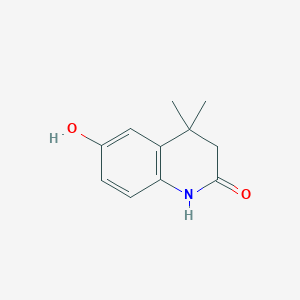
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
